

In-Depth Technical Guide: Thalidomide-O-C3-NH2

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Compound of Interest

Compound Name: Thalidomide-O-C3-NH2

Cat. No.: B11935593

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Core Compound Information

Chemical Name: N-(3-aminopropyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy]acetamide

Synonyms: Thalidomide-O-amido-C3-NH2, Cereblon Ligand-Linker Conjugate

CAS Number: 2022182-57-4[1]

Quantitative Data Summary



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Introduction

Thalidomide-O-C3-NH2 is a synthetic ligand for the E3 ubiquitin ligase Cereblon (CRBN), functionalized with a three-carbon linker terminating in an amine group. This molecule is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. The thalidomide moiety serves as the CRBN-binding element, while the terminal amine allows for conjugation to a ligand that binds to a protein of interest.

Mechanism of Action: Cereblon-Mediated Protein Degradation

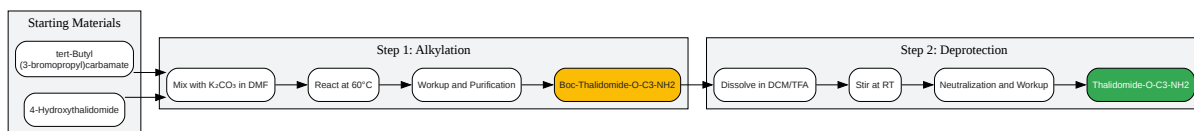
Thalidomide and its derivatives exert their biological effects by binding to Cereblon, a substrate receptor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex. This binding event modulates the substrate specificity of the CRL4^{CRBN} complex, leading to the recruitment of neo-substrates, which are then polyubiquitinated and targeted for degradation by the 26S proteasome. In the context of a PROTAC, the thalidomide derivative recruits the CRL4^{CRBN} complex to a specific target protein, effectively hijacking the cell's natural protein disposal machinery to eliminate the protein of interest.

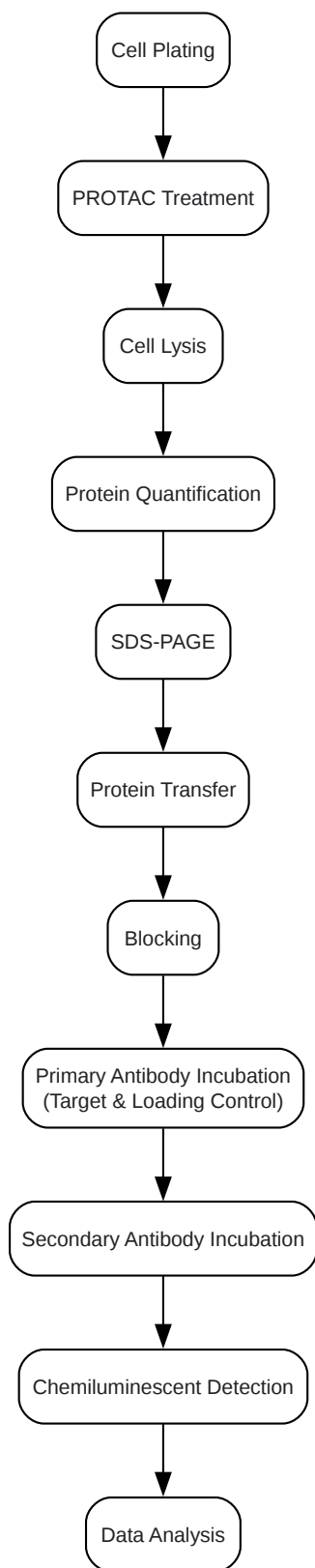


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References

- 1. Practical synthesis of a phthalimide-based Cereblon ligand to enable PROTAC development - PubMed [pubmed.ncbi.nlm.nih.gov]
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